H-DL-Abu-OH-d6
Description
The Significance of Deuterated Amino Acid Tracers in Metabolic Studies
Deuterated amino acid tracers, a specific class of stable isotope-labeled compounds, have proven invaluable in the field of metabolic research. osf.io By introducing amino acids labeled with deuterium (B1214612), a stable isotope of hydrogen, researchers can follow their journey through various metabolic processes. This approach is particularly useful for studying amino acid metabolism, protein synthesis, and the intricate network of biochemical reactions that occur within cells and tissues. nih.gov
The use of deuterated amino acids allows for the differentiation between exogenous (externally supplied) and endogenous (internally produced) pools of amino acids, providing a clearer picture of metabolic fluxes. nih.gov For instance, studies have utilized deuterated amino acids to investigate the synthesis rates of specific proteins, providing insights into conditions characterized by altered protein metabolism. nih.gov The kinetic information obtained from these tracer studies is crucial for understanding both normal physiology and the metabolic dysregulation that occurs in various diseases.
Scope and Research Utility of d6-2-Aminobutyric Acid
d6-2-Aminobutyric acid is a deuterated form of 2-aminobutyric acid where six hydrogen atoms have been replaced by deuterium atoms. This specific labeling makes it a valuable internal standard for mass spectrometry-based applications. medchemexpress.comoup.com In quantitative analyses, an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.
The primary research utility of d6-2-aminobutyric acid lies in its application as an internal standard in isotope dilution mass spectrometry. oup.com This technique is employed for the accurate quantification of its non-labeled counterpart, 2-aminobutyric acid, in various biological matrices. The mass difference between the deuterated standard and the natural analyte allows for their distinct detection by the mass spectrometer, enabling precise quantification. This is particularly important in metabolomics studies where accurate measurement of metabolite concentrations is essential for identifying metabolic biomarkers and understanding disease mechanisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated 2 Aminobutyric Acid Analogues
Enzymatic Production of Stereoisomers of Deuterated 2-Aminobutyric Acid
Biocatalysis offers a powerful and selective approach to the synthesis of chiral molecules like 2-aminobutyric acid and its deuterated derivatives. nih.gov Enzymes can provide high levels of stereoselectivity and operate under mild reaction conditions, making them attractive alternatives to traditional chemical methods. nih.gov
Tri-Enzymatic Systems for d-2-Aminobutyric Acid Synthesis with High Enantioselective Excess
A highly efficient, multi-enzyme system has been developed for the synthesis of d-2-aminobutyric acid with excellent optical purity. nih.govresearchgate.netnih.gov This in vitro catalytic system is comprised of three key enzymes: l-threonine (B559522) ammonia (B1221849) lyase (l-TAL), d-amino acid dehydrogenase (d-AADH), and formate (B1220265) dehydrogenase (FDH). nih.govresearchgate.netnih.gov
The process begins with the readily available and inexpensive starting material, l-threonine. nih.govresearchgate.net The l-threonine ammonia lyase catalyzes the deamination of l-threonine to produce the intermediate, 2-oxobutyric acid. nih.govmdpi.com Subsequently, d-amino acid dehydrogenase facilitates the reductive amination of 2-oxobutyric acid to yield the desired d-2-aminobutyric acid. nih.govnih.govmdpi.com The third enzyme, formate dehydrogenase, is crucial for the regeneration of the necessary cofactor for the d-AADH, ensuring the continuous operation of the catalytic cycle. nih.govnih.govmdpi.com
A significant advantage of this tri-enzymatic system is its high atom economy. nih.govresearchgate.net The by-products of this cascade reaction are simply carbon dioxide and water. nih.govresearchgate.net Impressively, this system can achieve a yield of over 90% and an enantioselective excess of greater than 99% for d-2-aminobutyric acid. nih.govresearchgate.net This high level of efficiency is maintained even without the external addition of ammonia, as the ammonia produced in the initial deamination step can be effectively utilized by the d-amino acid dehydrogenase. nih.govresearchgate.netnih.gov This multi-enzyme approach represents an attractive method for producing d-α-amino acids from their corresponding l-α-amino acids, which are often readily available through fermentation processes. nih.govresearchgate.net
| Enzyme | Role in Synthesis | Starting Material | Product |
| l-Threonine Ammonia Lyase (l-TAL) | Deamination | l-Threonine | 2-Oxobutyric acid |
| d-Amino Acid Dehydrogenase (d-AADH) | Reductive Amination | 2-Oxobutyric acid | d-2-Aminobutyric acid |
| Formate Dehydrogenase (FDH) | Cofactor Regeneration | Formate | Carbon Dioxide |
Biocatalyst Engineering for Enhanced Production Efficiency and Atom Economy
Recent advancements in biocatalyst engineering have focused on improving the efficiency and atom economy of enzymatic processes for producing D-amino acids. mdpi.com These efforts aim to overcome the limitations of naturally occurring enzymes and to develop more robust and cost-effective synthetic methods. semanticscholar.org
One key area of research is the development of multi-enzymatic cascade reactions that utilize readily available starting materials and minimize waste. mdpi.comfrontiersin.org For the synthesis of d-2-aminobutyric acid, a tri-enzymatic system has been established that converts l-threonine into the desired product with high yield and enantioselectivity. mdpi.comsemanticscholar.org This system, composed of l-threonine ammonia lyase, D-amino acid dehydrogenase (DAADH), and formate dehydrogenase, demonstrates high atom economy by using the ammonia generated in the first step as the amino donor for the second step. nih.govresearchgate.netnih.gov
Further optimization of these enzymatic systems involves protein engineering to enhance enzyme stability, activity, and substrate specificity. researchgate.net For instance, researchers have successfully engineered enzymes to improve their performance in the synthesis of various amino acids. researchgate.net While not specifically detailed for d6-2-aminobutyric acid in the provided context, the principles of biocatalyst engineering, such as improving enzyme stability and catalytic efficiency through techniques like point mutations, are broadly applicable. researchgate.net The goal of these engineering efforts is to create biocatalysts that are more suitable for industrial-scale production, offering advantages such as higher conversion rates, reduced production costs, and environmentally friendly processes. semanticscholar.orggoogle.com
Chemical Synthesis Approaches for d6-2-Aminobutyric Acid and Related Deuterated Derivatives
While enzymatic methods offer high selectivity, chemical synthesis provides versatile routes to a wide range of deuterated compounds, including d6-2-aminobutyric acid. nih.gov These methods often involve the use of deuterated reagents and catalysts to incorporate deuterium (B1214612) atoms into the target molecule.
One general approach to synthesizing deuterated amino acids involves the deuteration of a suitable precursor followed by further chemical transformations. For example, the synthesis of L-2-aminobutyric acid-d5 methyl ester hydrochloride has been achieved through the deuteration of L-2-aminobutyric acid, followed by esterification. The efficiency of deuterium labeling is typically monitored using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The incorporation of deuterium can also be achieved through the use of deuterated solvents and reagents in specific reaction steps. nih.gov For instance, a deuterated methoxy (B1213986) group can be introduced by reacting a precursor with deuterated methanol (B129727) (CD3OD). nih.gov The synthesis of deuterated derivatives often involves multi-step reaction sequences that may include protection and deprotection of functional groups, as well as purification of intermediates. nih.gov
Advanced Analytical Platforms for Deuterated 2 Aminobutyric Acid Research
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) stands as a cornerstone in the analysis of deuterated molecules due to its high sensitivity, specificity, and ability to differentiate compounds based on their mass-to-charge ratio. When coupled with chromatographic separation techniques, MS provides powerful platforms for the quantification and characterization of d6-2-Aminobutyric acid in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) in Isotopic Tracing and Metabolite Distinction
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility. mdpi.com This method is particularly valuable in isotopic tracing studies, where the incorporation of stable isotopes into metabolites is monitored over time.
In the context of d6-2-Aminobutyric acid, GC-MS can be employed to trace its metabolic fate and distinguish it from its endogenous, non-labeled counterparts. The mass difference introduced by the six deuterium (B1214612) atoms allows for clear differentiation in the mass spectrometer. The use of stable isotopes like deuterium in conjunction with GC-MS offers a powerful tool for studying the pools of neurotransmitter amino acids. nih.gov
Researchers have developed methods for the simultaneous determination of endogenous and newly synthesized neurotransmitter amino acids, including aminobutyric acid isomers, in brain slices using 13C-labeled precursors and GC-MS analysis of their N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide derivatives. nih.gov A similar approach can be adapted for d6-2-Aminobutyric acid to investigate its role in neurotransmission and metabolic pathways. The derivatized amino acids, including their deuterated internal standards, are detected as their [M-57]+ fragments using selected-ion monitoring. nih.gov
Table 1: GC-MS Parameters for Amino Acid Analysis
| Parameter | Description |
|---|---|
| Derivatization Agent | N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| GC Column | HP-5 UI capillary column (30 m × 0.25 mm × 0.25 µm) |
| Oven Temperature Program | Initial 150 °C for 2 min, then ramp to 280 °C at 3 °C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection Mode | Selected Ion Monitoring (SIM) |
This table provides a representative set of GC-MS parameters that can be adapted for the analysis of d6-2-Aminobutyric acid, based on established methods for amino acid analysis. nih.govdss.go.thmdpi.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Aminobutyric Acid Isomer and Enantiomer Quantification
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high resolution, sensitivity, and speed for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. This technique is particularly well-suited for the quantification of aminobutyric acid isomers and enantiomers in complex biological matrices. jove.comnih.gov
The separation of isomers of aminobutyric acid can be challenging due to their similar physical and chemical properties. jove.comnih.gov However, UPLC systems, with their smaller particle size columns, provide superior separation efficiency compared to traditional HPLC. For the specific analysis of d6-2-Aminobutyric acid, a UPLC-MS/MS method would involve chromatographic separation from other isomers, followed by mass spectrometric detection. The use of a chiral column or chiral derivatizing agents can further enable the separation and quantification of its specific enantiomers. dntb.gov.uanih.gov
A sensitive and reliable UPLC-MS/MS method has been developed for the determination of gamma-aminobutyric acid (GABA) in human plasma, utilizing a deuterium-labeled internal standard (GABA-d2). wur.nlnih.gov This approach can be directly applied to the quantification of d6-2-Aminobutyric acid, where its distinct mass would allow for selective detection. Multiple reaction monitoring (MRM) is typically employed in tandem mass spectrometry for quantification, providing high specificity and reducing background noise. nih.gov For instance, the transition of m/z 110 → 93 has been used for GABA-d6.
Table 2: UPLC-MS/MS Method for Aminobutyric Acid Analysis
| Parameter | Description |
|---|---|
| UPLC Column | Acquity UPLC HSS reversed-phase C18 |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Spectrometer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table outlines a typical UPLC-MS/MS method for the analysis of aminobutyric acids, which can be optimized for d6-2-Aminobutyric acid. wur.nlrestek.com
Application of Stable Isotope Standards in Clinical and Research Mass Spectrometry
The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry. thermofisher.comamerigoscientific.com These standards, such as d6-2-Aminobutyric acid, are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This allows them to be added to a sample at the beginning of the analytical process, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression or enhancement. scioninstruments.com
By measuring the ratio of the analyte to the stable isotope-labeled internal standard, accurate and precise quantification can be achieved, as any variability introduced during sample preparation or analysis is normalized. scioninstruments.combuchem.com Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis in clinical and research settings. buchem.com
Deuterated standards like d6-2-Aminobutyric acid are widely used in various applications, including:
Metabolomics: To accurately quantify metabolites in biological fluids and tissues. thermofisher.com
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of drugs and other xenobiotics. nih.gov
Clinical Diagnostics: For the diagnosis and monitoring of diseases through the quantification of biomarkers. eurisotop.com
The ideal stable isotope-labeled standard should have a sufficient mass difference from the unlabeled analyte to avoid isotopic overlap, and the isotopic label should be in a stable position within the molecule to prevent exchange. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Molecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules in solution. The substitution of hydrogen with deuterium has profound effects on NMR spectra, which can be leveraged for various analytical purposes.
1H- and 13C-NMR in Elucidating Molecular Interactions and Dynamics
In ¹H-NMR spectroscopy, the replacement of protons with deuterons leads to the disappearance of the corresponding signals in the spectrum. This spectral simplification can be highly advantageous in complex molecules, as it helps to reduce signal overlap and facilitate the assignment of remaining proton resonances. nih.gov For d6-2-Aminobutyric acid, the signals corresponding to the deuterated positions would be absent in the ¹H-NMR spectrum, simplifying the analysis of the remaining protons.
Deuterium labeling can also be used to study molecular dynamics. The relaxation properties of deuterium nuclei are sensitive to molecular motion, and ²H-NMR can provide information on the rotational correlation times of specific molecular groups. nih.gov
In ¹³C-NMR spectroscopy, the presence of deuterium atoms on adjacent carbons can lead to isotopic shifts and changes in coupling patterns, providing valuable structural information. The study of ¹³C labeling patterns in amino acids like glutamate (B1630785) and GABA has been instrumental in understanding metabolic pathways in the brain. nih.gov Similar approaches with d6-2-Aminobutyric acid could be used to probe its metabolic fate and interactions with other molecules.
Two-Dimensional NMR Techniques in Structural Analysis and Conformational Studies
Two-dimensional (2D) NMR techniques provide through-bond and through-space correlations between nuclei, offering a wealth of information for detailed structural and conformational analysis. Common 2D NMR experiments include Correlation Spectroscopy (COSY), which shows correlations between coupled protons, and Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. researchgate.netyoutube.com
The simplification of ¹H-NMR spectra through deuteration significantly enhances the resolution and interpretability of 2D NMR spectra. cambridge.org For d6-2-Aminobutyric acid, a COSY spectrum would show correlations only between the remaining protons, aiding in their assignment. An HSQC spectrum would reveal the correlations between the remaining protons and their attached carbons, providing unambiguous assignments of the carbon skeleton.
These techniques are invaluable for determining the three-dimensional structure of molecules and studying their conformational dynamics in solution. The selective introduction of deuterium labels can be a powerful strategy to probe specific regions of a molecule and their interactions with binding partners. researchgate.net
Table 3: Common 2D NMR Experiments for Structural Analysis
| Experiment | Information Provided |
|---|---|
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically through 2-3 bonds). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). |
| NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, aiding in 3D structure determination. |
This table summarizes key 2D NMR techniques and the structural information they provide, which are applicable to the study of d6-2-Aminobutyric acid. emerypharma.comu-tokyo.ac.jp
Method Validation and Analytical Performance Assessment for Deuterated Aminobutyric Acids
The successful application of advanced analytical platforms in the research of deuterated aminobutyric acids, such as d6-2-aminobutyric acid, is fundamentally reliant on rigorous method validation. This process ensures that the chosen analytical method is suitable for its intended purpose, providing reliable and accurate data. Validation encompasses the systematic evaluation of a series of performance characteristics to demonstrate that the method is precise, accurate, and specific for the analyte . For deuterated compounds like d6-2-aminobutyric acid, which often serve as internal standards in quantitative studies, robust validation is critical for ensuring the accuracy of the measurements of the endogenous, non-deuterated analyte.
Method validation for deuterated aminobutyric acids typically adheres to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The key parameters assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). These parameters are evaluated to establish the performance capabilities of the analytical method.
Linearity
Linearity studies are performed to verify that the response of the analytical instrument is directly proportional to the concentration of the analyte over a specified range. For d6-2-aminobutyric acid, this is crucial when it is used as an internal standard to ensure a consistent response ratio with the target analyte across a range of concentrations. A linear relationship is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The data is then plotted, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.99 or greater generally considered acceptable.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements of the same homogenous sample. Both are critical for ensuring the reliability of quantitative data. Accuracy is often determined by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Precision is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For bioanalytical methods, an accuracy of 85-115% and a precision of ≤15% RSD are generally considered acceptable, except at the lower limit of quantification (LLOQ), where 80-120% for accuracy and ≤20% RSD for precision are often accepted.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of accuracy and precision. These parameters are particularly important for trace analysis. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Detailed Research Findings
While specific validated method performance data for d6-2-aminobutyric acid is not extensively published in publicly available literature, the validation parameters for structurally similar deuterated and non-deuterated aminobutyric acids analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide a strong indication of the expected analytical performance. For instance, a validated UPLC-MS/MS method for the quantification of gamma-aminobutyric acid (GABA), an isomer of 2-aminobutyric acid, demonstrated excellent performance characteristics. In such studies, deuterated analogues like GABA-d6 are commonly used as internal standards to ensure high accuracy and precision.
The validation of an LC-MS/MS method for GABA in human plasma reported a linear range of 3.4 to 2500 ng/mL. wur.nl The within- and between-day accuracy and precision were found to be less than 10% for quality control samples at low, medium, and high concentrations. wur.nl The limit of detection (LOD) was reported to be 0.12 ng/mL, and the lower limit of quantification (LLOQ) was 3.4 ng/mL. wur.nl These findings underscore the high sensitivity and reliability that can be achieved with modern analytical platforms for aminobutyric acids.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of deuterated compounds. While often used for structural elucidation, quantitative NMR (qNMR) can also be employed for concentration determination. The validation of qNMR methods would involve assessing similar parameters, with a focus on ensuring the accuracy of integration of the deuterium signal relative to a certified reference material.
The following tables present illustrative data based on typical performance characteristics observed in validated LC-MS/MS methods for aminobutyric acids, which would be representative of the expected performance for a method analyzing d6-2-aminobutyric acid.
Table 1: Representative Linearity Data for an LC-MS/MS Method
| Parameter | Value |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Illustrative Accuracy and Precision Data from a Method Validation Study
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 3.0 | 6.2 | 98.7 | 7.8 | 101.5 |
| Medium | 150 | 4.5 | 102.1 | 5.9 | 99.3 |
| High | 800 | 3.8 | 99.5 | 4.7 | 100.8 |
Table 3: Typical Sensitivity Parameters for an LC-MS/MS Method
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Metabolic Pathway Elucidation and Flux Analysis with D6 2 Aminobutyric Acid
Stable Isotope Tracing for Investigating Amino Acid Metabolism
Stable isotope tracing is a cornerstone technique for investigating the dynamic nature of metabolism. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of studies. nih.govtechnologynetworks.com Labeled amino acids, including deuterated variants, are introduced into a biological system, and their journey is monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. technologynetworks.commdpi.comisotope.com This approach provides direct insight into metabolic fluxes and pathway activities. Deuterium-labeled amino acids are particularly valuable as they can be synthesized with high isotopic purity and are used to study reaction mechanisms, enzyme kinetics, and metabolic turnover. nih.govnih.govrsc.orgiaea.org
Tracing the Incorporation and Transformation of 2-Aminobutyric Acid in Biological Systems
The use of d6-2-aminobutyric acid allows for the precise tracking of its absorption, distribution, and conversion into other metabolites. When introduced into a cell culture or organism, the deuterated tracer is treated by enzymes in the same manner as its unlabeled counterpart. technologynetworks.com Mass spectrometry can then distinguish between the endogenous (unlabeled) and exogenous (labeled) pools of 2-aminobutyric acid and its downstream products based on their mass difference.
Research using stable isotope tracing has identified 2-aminobutyric acid as a metabolic by-product derived from the catabolism of other amino acids, such as methionine. nih.gov By providing cells with 13C-labeled methionine, studies have shown the incorporation of the label into the 2-aminobutyric acid pool, confirming its origin. nih.gov Similarly, using d6-2-aminobutyric acid as a tracer would enable researchers to map its metabolic fate, determining whether it is further catabolized, incorporated into other molecules, or excreted. This method is crucial for understanding how the availability and metabolism of non-proteinogenic amino acids like 2-aminobutyric acid are integrated into the broader metabolic network.
Analysis of Amino Acid Interconversion and Related Metabolic Cycles
Amino acid metabolism is characterized by a complex web of interconnected pathways and cycles where amino acids are synthesized, degraded, and converted into one another. Stable isotope tracers are essential for quantifying the rates of these interconversions. For instance, a deuterated amino acid can be introduced to trace its conversion into other amino acids or its entry into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.
While specific studies detailing the use of d6-2-aminobutyric acid for this purpose are limited, the principle has been widely applied with other labeled amino acids. nih.gov For example, isotope tracing has been used to measure the flux of amino acids into protein synthesis and their role as nitrogen donors in the synthesis of other non-essential amino acids. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited. Studies on the related compound, gamma-aminobutyric acid (GABA), have shown that replacing hydrogen with deuterium (B1214612) at a specific carbon position significantly reduces the rate of its transamination, indicating that the cleavage of this bond is the rate-limiting step in the reaction. nih.gov This demonstrates how deuterated tracers can provide deep mechanistic insights into enzymatic reactions within metabolic cycles.
Quantitative Metabolic Flux Analysis (MFA) Methodologies
Quantitative Metabolic Flux Analysis (MFA) is a powerful analytical framework used to determine the rates (fluxes) of reactions within a metabolic network. medchemexpress.com By combining stable isotope tracing data with a stoichiometric model of metabolism, MFA provides a detailed snapshot of cellular function. nih.gov Isotope-assisted MFA is considered the gold standard for quantifying intracellular fluxes that are not directly measurable. nih.gov
Application of Deuterated Aminobutyric Acid in Intracellular Flux Determination
Deuterated tracers, such as d6-2-aminobutyric acid, can be employed in MFA studies to constrain flux estimations and improve their accuracy. The pattern of deuterium incorporation into various metabolites provides crucial information about the relative activities of different pathways. After introducing the tracer, the mass isotopomer distributions (MIDs) of key metabolites are measured. These experimental MIDs are then compared to MIDs predicted by a metabolic model for a range of possible flux distributions. The flux distribution that best explains the observed labeling patterns is identified as the true intracellular flux state.
The use of deuterium-labeled substrates is particularly advantageous for tracing pathways involving NADPH, a key cellular reductant. nih.gov While carbon-13 is the most common isotope used in MFA, deuterium offers a complementary view of metabolism, especially in dissecting redox pathways. nih.govresearchgate.net The application of a deuterated aminobutyric acid would allow for the detailed interrogation of its specific metabolic routes and their connection to central metabolism. researchgate.net
| Methodology | Description | Typical Isotope Used | Information Gained |
|---|---|---|---|
| Stationary 13C-MFA | Cells are fed a 13C-labeled substrate until isotopic steady state is reached. Mass isotopomer distributions of intracellular metabolites are measured. | 13C | Time-averaged intracellular fluxes through central carbon metabolism. |
| Isotopically Non-stationary MFA (INST-MFA) | Labeling patterns are measured over time before isotopic steady state is achieved. | 13C | Fluxes in pathways with large metabolite pools or slow turnover rates, particularly useful for mammalian cells. |
| Deuterium (2H) Tracing | A deuterated substrate (e.g., deuterated water, glucose, or amino acid) is used to trace metabolic pathways. | 2H (Deuterium) | Fluxes through specific pathways, particularly useful for studying redox metabolism (NADPH/NADH) and fatty acid synthesis. nih.govresearchgate.net |
Modeling and Simulation of Metabolic Networks with Deuterated Tracers
Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's entire metabolic network. nih.govnih.govwikipedia.orgnih.gov These models can be used to simulate metabolic behavior under various conditions and to interpret complex datasets from isotope tracing experiments. nih.govnih.govmdpi.com
When using deuterated tracers like d6-2-aminobutyric acid, the experimental labeling data are used to constrain the solution space of the metabolic model. youtube.com Flux balance analysis (FBA) and other constraint-based modeling techniques are employed to predict flux distributions that are consistent with both the stoichiometric constraints of the network and the isotopic labeling data. wikipedia.org This integrated approach allows for the identification of active pathways, the quantification of fluxes, and the prediction of metabolic responses to genetic or environmental perturbations. nih.govnih.govnih.gov For example, a model could simulate how the introduction of d6-2-aminobutyric acid affects the fluxes through connected pathways, providing a system-level understanding of its metabolic role.
Metabolomic Profiling of D-2-Aminobutyric Acid in Physiological Contexts
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Targeted metabolomic analyses often focus on specific classes of molecules, such as amino acids, to understand their role in health and disease. In such studies, isotopically labeled compounds like d6-2-aminobutyric acid are essential as internal standards for accurate and precise quantification of their endogenous counterparts.
Metabolomic studies have identified alterations in the levels of aminobutyric acid isomers in various conditions. For instance, 2-aminobutyric acid (also known as alpha-aminobutyric acid or AABA) has been investigated as a potential biomarker for several conditions. biocrates.com Research has shown that the ratio of gamma-aminobutyric acid (GABA) to AABA is associated with aging-related physical performance. biocrates.com In another study, untargeted urine metabolomics identified 2-aminobutyric acid as a metabolite associated with drug resistance in tuberculosis treatment. researchgate.net Furthermore, targeted metabolomics has revealed increased serum levels of GABA and branched-chain amino acids in canine diabetes, a model for human type 1 diabetes. osti.gov In studies of type 2 diabetes, serum levels of several amino acids, including gamma-aminobutyric acid, were found to be significantly altered and correlated with physiological parameters. nih.gov The accurate quantification required for these findings relies on the use of stable isotope-labeled internal standards.
| Isomer | Physiological Context | Observed Change | Potential Significance |
|---|---|---|---|
| 2-Aminobutyric Acid (AABA) | Aging | Ratio of GABA to AABA associated with physical performance. biocrates.com | Biomarker for aging and muscle disorders. biocrates.com |
| 2-Aminobutyric Acid (AABA) | Tuberculosis Drug Treatment | Identified as a metabolite of ethambutol. researchgate.net | Potential marker for drug metabolism and resistance. researchgate.net |
| Gamma-Aminobutyric Acid (GABA) | Canine Diabetes Mellitus | Increased serum concentrations. osti.gov | Potential biomarker and link to pathogenic mechanisms. osti.gov |
| Gamma-Aminobutyric Acid (GABA) | Type 2 Diabetes Mellitus | Significantly altered serum levels. nih.gov | Biomarker correlated with physiological parameters like fasting blood glucose. nih.gov |
Identification of Upregulated Metabolites in Response to Acute Ischemic Preconditioning
Acute ischemic preconditioning (IPC) is a protective mechanism where short, non-lethal periods of ischemia enhance the tolerance of tissues to subsequent prolonged ischemic events. Metabolomic studies have been instrumental in identifying the biochemical changes that underpin this protective effect. The use of stable isotope tracers like d6-2-Aminobutyric acid would enable the precise tracking of the metabolic fate of 2-aminobutyric acid during IPC.
Research has shown that IPC induces significant alterations in the serum metabolomic profile. In a study involving athletes, nontarget metabolomics identified nineteen differentially abundant metabolites following acute IPC. Among these, five metabolites were found to be upregulated, including D-2-aminobutyric acid researchgate.netnih.gov. This suggests an increased activity of the metabolic pathways involving this amino acid.
Another study on taekwondo athletes identified 109 differentially abundant metabolites in response to IPC, with 49 showing increased levels nih.gov. These findings highlight a broad metabolic reprogramming induced by IPC. The enrichment of pathways such as the pentose phosphate pathway and ascorbic acid metabolism was also noted nih.gov.
The upregulation of D-2-aminobutyric acid in response to IPC suggests its potential role as a biomarker for this protective state. By employing d6-2-Aminobutyric acid as a tracer, researchers could further delineate the specific pathways through which its concentration increases and how it contributes to the ischemic tolerance phenotype.
Table 1: Upregulated Metabolites in Response to Acute Ischemic Preconditioning
Linkages to Oxidative Stress Pathways and Intracellular Glutathione Levels
2-Aminobutyric acid has been identified as having a close relationship with the metabolic regulation of the antioxidant glutathione mdpi.com. Glutathione is a critical component of the cellular defense against oxidative stress. Research has demonstrated that 2-aminobutyric acid is a byproduct of the biosynthesis of cysteine, which is a rate-limiting substrate for the synthesis of glutathione nih.govnih.gov. Consequently, the levels of 2-aminobutyric acid can reflect the compensatory mechanisms activated in response to oxidative stress nih.gov.
Studies have shown that under conditions of oxidative stress, the consumption of glutathione leads to an activation of its synthetic pathway, which is accompanied by the production of ophthalmic acid from 2-aminobutyric acid nih.govnih.govnih.gov. This indicates that an increase in 2-aminobutyric acid can be a marker for the upregulation of glutathione synthesis.
Furthermore, it has been discovered that 2-aminobutyric acid can actively increase intracellular glutathione levels mdpi.comnih.govnih.gov. This suggests a direct role for 2-aminobutyric acid in modulating the cellular antioxidant capacity. The administration of 2-aminobutyric acid has been shown to efficiently raise both circulating and myocardial glutathione levels, thereby offering protection against oxidative damage nih.govnih.gov.
The use of d6-2-Aminobutyric acid in metabolic flux analysis would be instrumental in quantifying the flow of carbon from this amino acid into the glutathione synthesis pathway. By tracing the deuterated label, researchers can determine the rate at which 2-aminobutyric acid contributes to the production of glutathione and other related metabolites under various conditions of oxidative stress. This would provide a more dynamic understanding of the role of 2-aminobutyric acid in maintaining redox homeostasis.
Table 2: Compounds Mentioned in the Article
Enzymatic and Mechanistic Insights from Deuterated 2 Aminobutyric Acid Studies
Substrate Activity and Kinetics with Enzymes Modifying 2-Aminobutyric Acid
D-Amino Acid Oxidase Specificity Towards D(-)-2-Aminobutyric Acid-d6
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. uni-konstanz.denih.gov D(-)-2-Aminobutyric acid has been identified as a substrate for DAAO. nih.gov Studies on the kinetic mechanism of hog kidney D-amino acid oxidase with D-α-aminobutyrate as a substrate have provided insights into the effect of deuteration on the enzyme's activity.
Kinetic Isotope Effect of Deuteration on D-α-Aminobutyrate Oxidation by D-Amino Acid Oxidase
| Substrate | Kinetic Isotope Effect on Flavin Reduction Rate (kH/kD) | Effect on Apparent Kd |
|---|---|---|
| α-deuterated D-α-Aminobutyrate | 1.4 | No significant effect |
Exploration of Aminotransferase Reactions and Their Catalytic Specificity
Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. researchgate.netebi.ac.uk These enzymes are crucial in amino acid metabolism and typically employ a "ping-pong bi-bi" kinetic mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). mdpi.com D-amino acid aminotransferases (D-AAT) specifically act on D-amino acids and have been shown to catalyze the transamination of various D-amino acids, including D-isomers of aminobutyrate. mdpi.comfrontiersin.org
While the literature confirms that D-aminobutyrate can act as a substrate for D-AATs, specific studies detailing the catalytic specificity and kinetic parameters of aminotransferases with d6-2-aminobutyric acid as a substrate are not extensively documented in the provided search results. The catalytic efficiency of these enzymes is dependent on the specific enzyme source and the nature of the amino and keto acid substrates involved in the reaction. icm.edu.pl The specificity of aminotransferases is determined by the precise architecture of their active sites, which allows for the recognition and binding of specific substrates. mdpi.com Further research is required to determine the precise kinetic parameters (Km and kcat) and catalytic specificity of various aminotransferases towards d6-2-aminobutyric acid to fully understand the impact of deuteration on these reactions.
Deuterium (B1214612) Isotope Effects in Understanding Reaction Mechanisms
Elucidation of Enzyme Catalytic Steps and Intermediate Formation
The measurement of deuterium isotope effects is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov A primary kinetic isotope effect (KIE), where the reaction rate is slower with the deuterated substrate, is indicative that the cleavage of the C-H bond is a rate-determining step in the reaction. nih.gov
In the context of D-amino acid oxidase, the observed KIE of 1.4 upon substitution of the α-hydrogen with deuterium in D-α-aminobutyrate provides evidence that the Cα-H bond cleavage is a significant, although not solely rate-limiting, step in the reductive half-reaction. nih.gov This finding is consistent with a mechanism involving the transfer of a hydride ion from the substrate to the FAD cofactor or a stepwise mechanism involving a carbanion intermediate. nih.gov The magnitude of the KIE can provide further details; larger isotope effects are often associated with a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms.
For aminotransferases, deuterium isotope effects can help to dissect the complex multi-step reaction mechanism. The transamination reaction involves the formation of several intermediates, including an external aldimine and a quinonoid intermediate. mdpi.com By strategically placing deuterium labels on the substrate, it is possible to probe the rate-limiting nature of specific steps, such as the initial deprotonation at the Cα position to form the quinonoid intermediate. For instance, a significant KIE upon deuteration at the α-carbon would suggest that this proton abstraction step is a major kinetic bottleneck. While specific studies on d6-2-aminobutyric acid with aminotransferases are lacking in the provided results, the principles of KIE analysis are directly applicable to understanding their catalytic mechanisms.
Applications of D6 2 Aminobutyric Acid in Preclinical and Basic Biological Research Models
In Vitro Cellular and Biochemical Investigations
In controlled laboratory environments, d6-2-Aminobutyric acid serves as a precise probe for dissecting fundamental cellular and biochemical mechanisms. Its isotopic label allows researchers to follow its journey into and within cells and to investigate its interaction with enzymes.
Studies on Cellular Uptake, Translocation, and Intracellular Fate of Deuterated Aminobutyric Acids
The study of how amino acids enter and move within cells is crucial for understanding both normal physiology and disease states. Deuterated amino acids are instrumental in these investigations because they can be traced against the background of naturally occurring, non-deuterated molecules. Research on analogous non-metabolized amino acids like alpha-aminoisobutyric acid (AIB) provides a framework for how d6-2-aminobutyric acid can be used. For instance, studies have shown that the rate of AIB uptake is significantly increased (2.5- to 3.5-fold) in virus-transformed cells compared to their non-transformed counterparts. nih.gov Kinetic analysis suggests this is due to a higher maximum transport velocity (Vmax) rather than a change in affinity for the transporter. nih.gov
Furthermore, cellular amino acid transport can be dynamically regulated. In L6 myoblasts, depriving the cells of amino acids stimulates the activity of transport system A, increasing the uptake of amino acids like proline. nih.gov The use of a deuterated tracer like d6-2-aminobutyric acid would allow for precise quantification of these changes in transport dynamics under various physiological conditions. The intracellular fate of the molecule can also be tracked, determining whether it is incorporated into larger molecules, metabolized, or remains in the free amino acid pool.
| Compound | Model System | Key Finding | Reference |
|---|---|---|---|
| alpha-Aminoisobutyric acid (AIB) | Virus-transformed hamster and mouse cells | 2.5- to 3.5-fold increased rate of uptake compared to non-transformed cells. | nih.gov |
| Proline (transport stimulated by AIB-loading) | L6 Myoblasts | Amino acid deprivation stimulates transport system A activity. | nih.gov |
| L-2,4 diaminobutyric acid (DAB) | Cultured hepatoma cells | High, unlimited uptake via Na+-gradient dependent transport leads to cell damage. | lu.se |
| Doxorubicin-Valine Prodrug | MCF-7 breast cancer cells | Enhanced cellular accumulation compared to doxorubicin, likely via amino acid transporters. | researchgate.net |
Mechanistic Investigations in Recombinant Systems and Biochemical Assays
Deuterated compounds are powerful tools for elucidating enzyme mechanisms. The heavier mass of deuterium (B1214612) can alter the vibrational frequency of a carbon-deuterium bond compared to a carbon-hydrogen bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of the reaction. This phenomenon, known as the kinetic isotope effect, provides direct evidence about an enzyme's catalytic mechanism.
A prominent example is the study of γ-aminobutyric acid (GABA) transamination by the enzyme γ-aminobutyrate aminotransferase. When the hydrogen atoms on the gamma-carbon of GABA were replaced with deuterium, the rate of the transamination reaction was substantially reduced. nih.gov The ratio of the maximum reaction velocity (Vmax) for the non-labeled versus the deuterated substrate was found to be between 6 and 7. nih.gov This significant deuterium isotope effect indicates that the cleavage of the hydrogen (or deuterium) from the gamma-carbon is the rate-limiting step in the enzymatic reaction. nih.gov
Additionally, D(-)-2-Aminobutyric acid is known to be a substrate for D-amino acid oxidase, an enzyme that catabolizes D-amino acids. medchemexpress.comlac-bac.gc.ca Biochemical assays using d6-2-aminobutyric acid could similarly probe the mechanism of this enzyme. Recombinant biotechnology also leverages enzymes for the synthesis of valuable compounds. A tri-enzymatic cascade system using recombinant enzymes has been developed for the highly efficient synthesis of D-2-aminobutyric acid from L-threonine (B559522), demonstrating the application of biochemical engineering in producing these specialized molecules. nih.gov
| Enzyme | Reaction | Relevance to Deuterated Analogue Studies | Reference |
|---|---|---|---|
| γ-Aminobutyrate Aminotransferase | Transaminates GABA | Kinetic isotope effect using deuterated GABA revealed the rate-limiting step. | nih.gov |
| D-amino acid oxidase (DAO) | Oxidatively deaminates D-amino acids | D(-)-2-Aminobutyric acid is a substrate; its deuterated form can be used for mechanistic studies. | medchemexpress.comlac-bac.gc.ca |
| L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, Formate (B1220265) dehydrogenase | Multi-enzyme cascade for D-2-aminobutyric acid synthesis | Demonstrates the use of recombinant systems to produce specific amino acid enantiomers. | nih.gov |
In Vivo Animal Models for Metabolic and Systemic Analysis
Moving from the cellular to the systemic level, d6-2-aminobutyric acid and other stable isotope-labeled amino acids are indispensable for tracing metabolic fluxes and nutrient dynamics within a whole organism.
Tracer Applications in Mammalian Physiology Research
Stable isotope-labeled amino acids, including deuterated variants, serve as ideal tracers in metabolic research. mdpi.com They allow for the tracking of metabolic pathways in vivo without the complications of radioactivity. When introduced into an animal model, a deuterated amino acid follows the same metabolic routes as its natural counterpart. By using mass spectrometry to analyze tissue and biofluid samples, researchers can identify and quantify the tracer and its metabolic products, providing a dynamic map of amino acid flux.
For example, comprehensive stable-isotope tracing (using ¹³C, another stable isotope) in Chinese Hamster Ovary (CHO) cell cultures identified 2-aminobutyric acid as one of several metabolic by-products derived from the breakdown of other amino acids like threonine and methionine. nih.gov This same principle is applied in whole-animal studies to understand nutrient utilization and by-product formation. Furthermore, positron emission tomography (PET) imaging studies using radiolabeled amino acid analogues, such as [3-¹¹C]AIB, allow for the non-invasive, real-time visualization of amino acid uptake and biodistribution in living subjects, with high uptake noted in organs like the pancreas, salivary glands, and kidneys. researchgate.net A deuterated tracer like d6-2-aminobutyric acid, while not visualized by PET, can provide more detailed endpoint metabolic information through mass spectrometry-based analysis of tissues.
| Tracer Type | Model System | Research Application | Reference |
|---|---|---|---|
| Deuterated Amino Acids | General (Drug Development) | Used as internal standards for quantitation and to study metabolic profiles. | medchemexpress.com |
| ¹³C-labeled Amino Acids | CHO Cell Culture | Identified metabolic sources of by-products, including 2-aminobutyric acid. | nih.gov |
| ¹¹C-labeled AIB | Healthy Human Volunteers (PET Study) | Assessed whole-body biodistribution, dosimetry, and kinetics of an amino acid analogue. | researchgate.net |
Investigating Amino Acid Dynamics in Specific Tissues or Biofluids
The concentration and turnover of amino acids can vary significantly between different tissues and biofluids, reflecting specialized local metabolism. D-amino acids, once thought to be absent in mammals, are now known to be present and have functional roles, particularly in the nervous system. nih.gov
Studies analyzing perfused mouse brain tissue—a method that removes blood to avoid contamination—have revealed striking differences in D-amino acid levels between tissues. sigmaaldrich.com For instance, the levels of most D-amino acids in brain tissue (hippocampus and cortex) are 10 to 2,000 times higher than their levels in the blood. sigmaaldrich.com This indicates active transport into or retention within the brain. Furthermore, subtle but significant differences exist even within the brain, with the cortex showing a 13% reduction in most D-amino acid levels compared to the hippocampus. sigmaaldrich.com Using d6-2-aminobutyric acid as a tracer in such models would enable researchers to measure the rates of transport across the blood-brain barrier and determine the turnover rates within these specific brain regions. Analytical techniques such as reversed-phase liquid chromatography are well-established for quantifying amino acids in biofluids like cerebrospinal fluid (CSF), providing the necessary tools for these detailed investigations. nih.gov
| Amino Acid | % D-Enantiomer in Hippocampus | % D-Enantiomer in Cortex | % D-Enantiomer in Blood | Reference |
|---|---|---|---|---|
| Alanine | 2.20% | 2.00% | 1.50% | sigmaaldrich.com |
| Aspartic Acid | 0.60% | 0.50% | 0.90% | sigmaaldrich.com |
| Proline | 1.00% | 0.80% | 0.70% | sigmaaldrich.com |
| Glutamic Acid | Not Quantifiable | Not Quantifiable | Not Quantifiable | sigmaaldrich.com |
Research in Plant Systems
In plant science, understanding how plants absorb and metabolize nutrients is key to improving crop resilience and yield. Gamma-aminobutyric acid (GABA) is a significant molecule in plants, known to accumulate in response to environmental stresses like drought, heat, and salinity, where it plays a protective role. nih.govnih.govmdpi.commdpi.com However, studying the fate of exogenously applied GABA is difficult because it is indistinguishable from the large endogenous pool.
The use of deuterium-labeled GABA (D6-GABA) elegantly solves this problem. A study in Mexican lime seedlings used D6-GABA to trace the uptake, translocation, and metabolism of externally supplied GABA. nih.gov Using gas chromatography-mass spectrometry (GC-MS), the researchers could easily distinguish the D6-GABA from the natural, non-labeled GABA.
The key findings from this research were:
Uptake and Translocation : After being supplied to the roots, D6-GABA was detected in the cortex, inner stem (xylem), and leaves. Experiments involving girdling (removal of the phloem) did not stop its movement, indicating that translocation from the roots occurs primarily through the xylem. nih.gov
Metabolism : The researchers detected D4-labeled succinic acid in the plants treated with D6-GABA. This demonstrated that the exogenous GABA was being metabolized through the GABA shunt pathway into succinic acid, a key component of the Krebs cycle. nih.gov
Kinetics : The study determined that the half-life of D6-GABA within the citrus plant was approximately 1.3 hours, indicating a rapid metabolic conversion. nih.gov
This research showcases the power of using deuterated compounds like d6-2-aminobutyric acid to provide clear, quantitative insights into nutrient dynamics in complex biological systems like plants.
| Parameter | Finding | Methodology | Reference |
|---|---|---|---|
| Uptake | D6-GABA applied to roots was absorbed by the plant. | GC-MS detection in various plant tissues. | nih.gov |
| Translocation | Primarily transported via the xylem. | Girdling experiments did not prevent movement to leaves. | nih.gov |
| Metabolism | Metabolized to D4-succinic acid. | GC-MS detection of the deuterated metabolite. | nih.gov |
| Half-life | Approximately 1.3 hours. | Time-course measurement of D6-GABA levels. | nih.gov |
Tracing Exogenous Deuterated Aminobutyric Acid Uptake and Metabolism (e.g., in citrus plants)
The study of how plants absorb and process externally supplied compounds is crucial for developing strategies to enhance crop resilience. The use of d6-GABA has been particularly insightful in horticultural species like citrus. When Mexican lime (Citrus aurantifolia) seedlings were treated with d6-GABA, researchers were able to track its movement and breakdown using gas chromatography-mass spectrometry (GC-MS).
Key Findings on Uptake and Translocation:
Rapid Uptake: d6-GABA was readily absorbed by the plant roots.
Xylem-Mediated Translocation: The labeled compound was detected in various parts of the plant, including the cortex (phloem), inner stem (xylem), and leaves. Girdling experiments, which disrupt phloem transport, did not affect the movement of d6-GABA, indicating that it is primarily transported through the xylem.
Metabolic Conversion: Once inside the plant, d6-GABA was quickly metabolized. The detection of d4-labeled succinic acid confirmed that the exogenous GABA was being converted into succinic acid, a key component of the Krebs cycle.
Short Half-Life: The half-life of d6-GABA in citrus was found to be approximately 1.3 hours, highlighting its rapid conversion and integration into the plant's metabolic processes.
These findings demonstrate the utility of d6-GABA as a tracer to elucidate the metabolic fate of exogenously applied GABA in plants.
| Parameter | Observation in Citrus aurantifolia |
| Tracer Compound | d6-γ-Aminobutyric Acid (d6-GABA) |
| Primary Transport Pathway | Xylem |
| Detected Metabolite | d4-Succinic Acid |
| Estimated Half-Life | ~1.3 hours |
Understanding Metabolic Adaptations to Abiotic Stress in Plants
Plants accumulate GABA in response to a wide range of abiotic stresses, including drought, salinity, heat, and cold. The application of exogenous GABA has been shown to alleviate some of the negative impacts of these stressors. By using d6-GABA, researchers can more accurately study how externally supplied GABA contributes to these protective mechanisms.
Insights into Abiotic Stress Responses:
Contribution to the GABA Shunt: The conversion of d6-GABA to d4-succinic acid confirms the operation of the GABA shunt pathway. This metabolic route can bypass two steps of the Krebs cycle, which is thought to be important for carbon and nitrogen metabolism, especially under stressful conditions.
Regulation of pH and Carbon/Nitrogen Balance: The metabolism of GABA consumes protons, which can help to regulate intracellular pH, a critical factor for cell function during stress. The integration of GABA-derived carbon into the Krebs cycle also plays a role in maintaining the cellular carbon-nitrogen balance.
Signaling Role: While tracing studies with d6-GABA primarily illuminate metabolic pathways, the accumulation of its metabolites can influence signaling cascades that are crucial for stress adaptation.
The ability to track the metabolic fate of exogenous GABA provides a clearer picture of how this compound helps plants to cope with adverse environmental conditions.
| Stress Factor | Role of GABA Metabolism |
| Drought | Osmoregulation, stomatal closure |
| Salinity | Ion homeostasis, reduction of oxidative stress |
| Heat Stress | Protection of photosynthetic machinery |
| Cold Stress | Stabilization of membranes |
Future Perspectives and Advanced Research Directions
Integration of d6-2-Aminobutyric Acid Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The true power of metabolic tracing is unlocked when it is integrated with other high-throughput "omics" technologies. rsc.orgnortheastern.edu By combining metabolomics data from d6-2-aminobutyric acid tracing with proteomics and transcriptomics, researchers can build a more holistic model of cellular regulation. Stable isotope tracing provides crucial information about metabolic flux, which is the actual rate of biochemical reactions. nih.gov This functional data can then be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to reveal the underlying regulatory mechanisms. nih.govmdpi.com
For instance, if tracing with d6-2-aminobutyric acid indicates an alteration in a specific metabolic pathway in response to a stimulus, transcriptomic analysis can determine if the genes encoding the enzymes in that pathway are upregulated or downregulated. mdpi.com Simultaneously, proteomics can confirm whether these changes in gene expression translate to corresponding changes in protein levels. This integrated multi-omics approach allows researchers to move beyond static snapshots of cellular components to a dynamic understanding of how metabolic activities are controlled at the genetic and protein levels. nih.gov This synergy is critical for deciphering the complex interplay between signaling pathways, gene expression, and metabolic function in health and disease. nih.gov
| Omics Layer | Information Provided | Synergy with d6-2-Aminobutyric Acid Tracing |
| Metabolomics | Measures metabolic flux and pathway activity. | Provides direct functional data on the metabolic fate of 2-aminobutyric acid. |
| Transcriptomics | Quantifies gene expression (mRNA levels). | Reveals changes in the expression of genes encoding metabolic enzymes and transporters involved in 2-aminobutyric acid metabolism. nih.gov |
| Proteomics | Quantifies protein abundance. | Confirms whether changes in gene expression lead to altered levels of the corresponding enzymes and proteins. mdpi.com |
Development of Advanced Methodologies for Isotopic Enrichment Analysis
The precision and sensitivity of stable isotope tracing studies are fundamentally dependent on the analytical methods used to measure isotopic enrichment. The field is continuously evolving, with significant advancements in mass spectrometry (MS) offering unprecedented capabilities.
Furthermore, advances in liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (LC-MS and GC-MS) continue to improve the separation and detection of labeled metabolites. nih.govmdpi.com The development of sophisticated software tools is also crucial for processing the vast and complex datasets generated in untargeted metabolomics experiments, helping to automatically identify and quantify isotope-labeled compounds. semanticscholar.org
| Methodology | Principle | Application in Isotopic Analysis |
| High-Resolution Mass Spectrometry (HR-MS) | Measures mass-to-charge ratios with very high accuracy and resolution. | Enables precise determination of isotopic enrichment and differentiation between isotopologues. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically including fragmentation of ions. | Used for position-specific isotope analysis (PSIA) to track the fate of individual labeled atoms within a molecule. thermofisher.com |
| Isotope Dilution Mass Spectrometry | Uses a known amount of an isotopically labeled standard to quantify the endogenous analyte. | Provides accurate and precise quantification of metabolites in biological samples. oup.com |
| Chromatography (LC/GC) | Separates chemical mixtures into individual components before mass analysis. | Resolves complex biological mixtures, allowing for isomer-specific analysis of compounds like aminobutyric acid. nih.govnih.gov |
Broader Applications in Elucidating Uncharacterized Metabolic Pathways
A primary application of stable isotope tracers is the discovery and elucidation of novel metabolic pathways. nih.govmssm.edu By introducing a labeled substrate like d6-2-aminobutyric acid, researchers can trace the deuterium (B1214612) label as it is incorporated into downstream products. nih.govspringernature.com This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), can unambiguously identify previously unknown metabolites and map their connections within the complex web of cellular metabolism. nih.gov
The use of a non-proteinogenic amino acid like 2-aminobutyric acid is particularly valuable for probing less-explored areas of metabolism. As cells metabolize d6-2-aminobutyric acid, the deuterium label will appear in a series of downstream compounds. By employing untargeted metabolomics, scientists can identify these newly labeled molecules. semanticscholar.org The pattern of labeling can then be used to infer the sequence of biochemical reactions, revealing novel enzymatic activities and metabolic routes that would be difficult to predict from genomic data alone. nih.govnih.gov This discovery-oriented approach is essential for expanding our knowledge of metabolism beyond the well-established central pathways.
Contribution to Fundamental Biochemical Knowledge
Stable isotopes have been a foundational tool in biochemistry for decades, enabling the elucidation of metabolic pathways that are now textbook knowledge. osti.gov The continued use of advanced tracers like d6-2-aminobutyric acid contributes to this fundamental understanding by allowing for highly specific and dynamic investigations of metabolic processes. mssm.edu
The study of aminobutyric acid isomers, such as α-aminobutyric acid (AABA), β-aminoisobutyric acid (BAIBA), and γ-aminobutyric acid (GABA), is a key area where isotopic tracers can provide clarity. nih.govresearchgate.net These isomers have distinct biological roles, from neurotransmission (GABA) to signaling in response to exercise (BAIBA). mdpi.comnih.gov Using d6-2-aminobutyric acid allows researchers to specifically track the fate of the alpha isomer without interference from the others, helping to delineate its unique metabolic functions and interactions. nih.gov Such studies are crucial for building a comprehensive map of amino acid metabolism and understanding how different isomers contribute to cellular physiology and signaling. This work not only enhances our basic scientific understanding but also provides the groundwork for future translational research. aginganddisease.org
Q & A
Q. What are the primary applications of d6-2-Aminobutyric acid in tracer studies for metabolic pathway analysis?
- Methodological Answer : As a stable isotope-labeled analog, it is used in kinetic studies to track metabolic flux in neurotransmitter synthesis (e.g., GABA pathways) or amino acid metabolism. Experimental designs often involve administering the compound in cell cultures or animal models, followed by LC-MS/MS analysis of labeled metabolites. Proper controls (e.g., unlabeled controls and background correction) are essential to distinguish endogenous vs. tracer-derived signals .
Advanced Research Questions
Q. How can conflicting data on the metabolic stability of d6-2-Aminobutyric acid in vivo be resolved?
- Methodological Answer : Contradictions in half-life or tissue distribution often arise from differences in model systems (e.g., rodent vs. human hepatocytes) or analytical sensitivity. A systematic approach includes:
- Cross-validating results using orthogonal techniques (e.g., radioactive tracing vs. stable isotope methods).
- Standardizing protocols for sample collection (e.g., quenching metabolic activity immediately post-harvest).
- Applying kinetic modeling (e.g., compartmental analysis) to account for inter-individual variability .
Q. What experimental designs are optimal for studying the role of d6-2-Aminobutyric acid in neurotransmitter recycling under hypoxic conditions?
- Methodological Answer : Use in vitro neuronal models (e.g., primary cortical neurons) exposed to controlled oxygen levels. Combine isotopic tracing with electrophysiological recordings to correlate metabolic flux with synaptic activity. Include inhibitors of key enzymes (e.g., GABA transaminase) to isolate specific pathways. Data analysis should integrate multi-omics (metabolomics and proteomics) to identify compensatory mechanisms .
Q. How can isotopic interference be minimized when using d6-2-Aminobutyric acid in complex biological matrices?
- Methodological Answer : Challenges include background noise from natural abundance deuterium or matrix effects. Mitigation strategies:
- Pre-fractionate samples using solid-phase extraction (SPE) to isolate the compound.
- Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for enhanced specificity.
- Validate methods using spike-recovery experiments in representative matrices (e.g., plasma, cerebrospinal fluid) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in d6-2-Aminobutyric acid toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values. Account for clustering in longitudinal data via mixed-effects models. Sensitivity analyses should test assumptions about normality and variance homogeneity. Software tools like R (lme4 package) or GraphPad Prism are widely used .
Q. How should researchers address discrepancies between in silico predictions and experimental data for d6-2-Aminobutyric acid’s binding affinity?
- Methodological Answer : Reconcile computational (e.g., molecular docking) and empirical (e.g., surface plasmon resonance) results by:
- Re-evaluating force field parameters or solvation models in simulations.
- Validating binding assays with positive/negative controls (e.g., known agonists/antagonists).
- Applying Bayesian statistics to quantify uncertainty in both datasets .
Literature and Reproducibility
Q. What criteria should guide the selection of primary literature for benchmarking d6-2-Aminobutyric acid studies?
- Methodological Answer : Prioritize peer-reviewed articles with full experimental protocols, raw data availability, and validation via independent methods (e.g., both NMR and MS). Avoid studies lacking isotopic purity documentation or using non-standardized units (e.g., arbitrary fluorescence units without calibration) .
Q. How can reproducibility be enhanced in multi-lab studies involving d6-2-Aminobutyric acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
